molecular formula C18H17N3O3S B251116 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-ethoxybenzamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-ethoxybenzamide

カタログ番号 B251116
分子量: 355.4 g/mol
InChIキー: FISJORBCPQONEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-ethoxybenzamide, commonly known as ABT-594, is a synthetic compound with analgesic properties. It was first synthesized in the 1990s by Abbott Laboratories, and since then, it has been extensively studied for its potential use in pain management.

作用機序

ABT-594 acts as an agonist of the nicotinic acetylcholine receptor (nAChR) subtype α4β2. This receptor is found in the central nervous system and is involved in the modulation of pain. Activation of the α4β2 receptor by ABT-594 results in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
ABT-594 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception. In addition, ABT-594 has been found to have anti-inflammatory effects, which may contribute to its analgesic properties.

実験室実験の利点と制限

ABT-594 has several advantages for use in lab experiments. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. In addition, ABT-594 has been found to have fewer side effects compared to other analgesics, such as opioids. However, ABT-594 has some limitations for use in lab experiments. It is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds. In addition, ABT-594 may have interactions with other compounds that could affect its effectiveness.

将来の方向性

There are several future directions for research on ABT-594. One area of research is the development of more potent and selective nAChR agonists for use in pain management. Another area of research is the identification of the specific neurotransmitters and receptors involved in the analgesic effects of ABT-594. Finally, research is needed to determine the long-term effects of ABT-594 on the central nervous system and other physiological systems.

合成法

The synthesis of ABT-594 involves a multi-step process that starts with the reaction of 2-chloroethanol with 3-ethoxyaniline to yield 3-ethoxy-N-(2-hydroxyethyl)aniline. This intermediate is then reacted with 2-aminothiophenol to form N-[6-(2-hydroxyethylamino)-1,3-benzothiazol-2-yl]-3-ethoxybenzamide. Finally, acetylation of the amino group in the benzothiazole ring results in the formation of ABT-594.

科学的研究の応用

ABT-594 has been extensively studied for its potential use in pain management. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. In addition, ABT-594 has been found to have fewer side effects compared to other analgesics, such as opioids.

特性

分子式

C18H17N3O3S

分子量

355.4 g/mol

IUPAC名

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-ethoxybenzamide

InChI

InChI=1S/C18H17N3O3S/c1-3-24-14-6-4-5-12(9-14)17(23)21-18-20-15-8-7-13(19-11(2)22)10-16(15)25-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)

InChIキー

FISJORBCPQONEJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C

正規SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。